molecular formula C7H6BrClN2O B1462460 N-(3-Bromopyridin-4-YL)-2-chloroacetamide CAS No. 1019108-16-7

N-(3-Bromopyridin-4-YL)-2-chloroacetamide

Cat. No.: B1462460
CAS No.: 1019108-16-7
M. Wt: 249.49 g/mol
InChI Key: YHQMMBMVKUWHLK-UHFFFAOYSA-N
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Description

N-(3-Bromopyridin-4-YL)-2-chloroacetamide is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the 3-position of the pyridine ring and a chloroacetamide group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Bromopyridin-4-YL)-2-chloroacetamide typically involves the reaction of 3-bromopyridine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reactivity and yield of the product. The general reaction scheme is as follows:

[ \text{3-Bromopyridine} + \text{Chloroacetyl chloride} \rightarrow \text{this compound} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high yield of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(3-Bromopyridin-4-YL)-2-chloroacetamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloroacetamide group can be replaced by nucleophiles such as amines, thiols, or alcohols.

    Oxidation and reduction: The bromine atom can participate in oxidation or reduction reactions, leading to the formation of different derivatives.

    Coupling reactions: The pyridine ring can undergo coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide, primary amines, or thiols in the presence of a base.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling reactions: Palladium catalysts, boronic acids, or alkenes under inert atmosphere.

Major Products Formed

The major products formed from these reactions include substituted pyridine derivatives, amides, and various heterocyclic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(3-Bromopyridin-4-YL)-2-chloroacetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential as a pharmacophore in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3-Bromopyridin-4-YL)-2-chloroacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetamide group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The bromine atom may also participate in halogen bonding, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-Bromopyridine: A simpler analog without the chloroacetamide group, used in similar synthetic applications.

    2-Chloro-N-(pyridin-3-yl)acetamide: A structural isomer with the chloroacetamide group attached to a different position on the pyridine ring.

    N-(2-Bromopyridin-3-yl)-2-chloroacetamide: Another isomer with the bromine and chloroacetamide groups swapped.

Uniqueness

N-(3-Bromopyridin-4-YL)-2-chloroacetamide is unique due to the specific positioning of the bromine and chloroacetamide groups, which can influence its reactivity and binding properties. This unique structure allows for selective interactions with biological targets and distinct synthetic pathways compared to its analogs.

Properties

IUPAC Name

N-(3-bromopyridin-4-yl)-2-chloroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrClN2O/c8-5-4-10-2-1-6(5)11-7(12)3-9/h1-2,4H,3H2,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHQMMBMVKUWHLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1NC(=O)CCl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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